N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide
Overview
Description
N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide (FEMS) is an important class of compounds that have a wide variety of uses in scientific research. FEMS are known for their unique properties, such as their ability to bind to specific proteins, making them useful for studying protein-protein interactions, as well as their ability to selectively inhibit enzymes. FEMS are also used in drug design, as they can be used to target specific enzymes and pathways in the body. In addition, FEMS have been studied for their potential use in cancer treatment, as they can be used to inhibit the growth of cancer cells.
Scientific Research Applications
N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide have a wide variety of applications in scientific research. They are commonly used to study protein-protein interactions, as they are able to bind to specific proteins, allowing researchers to study the interactions between them. They are also used in drug design, as they can be used to target specific enzymes and pathways in the body. In addition, N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide have been studied for their potential use in cancer treatment, as they can be used to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide is still not fully understood. However, it is believed that N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide are able to bind to specific proteins, allowing them to block their function. In addition, N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide are thought to be able to inhibit the activity of certain enzymes, leading to a decrease in the production of certain proteins or hormones.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide are still being studied. However, some studies have shown that N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide can inhibit the activity of certain enzymes, leading to a decrease in the production of certain proteins or hormones. In addition, N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide have been studied for their potential use in cancer treatment, as they can be used to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide for laboratory experiments include their ability to selectively bind to specific proteins, as well as their ability to inhibit the activity of certain enzymes. In addition, N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide can be synthesized in a variety of ways, allowing researchers to customize their experiments. However, there are some limitations to using N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide, such as their potential toxicity and the difficulty in obtaining them in large quantities.
Future Directions
The future of N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide is still being explored, but there are many potential applications. One potential application is the use of N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide in drug design, as they can be used to target specific enzymes and pathways in the body. In addition, N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide could be used to study protein-protein interactions and to develop new drugs for cancer treatment. Furthermore, N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide could be used to develop new compounds for use in biotechnology and nanotechnology. Finally, N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide could be used to develop new compounds for use in medical diagnostics and imaging.
Synthesis Methods
N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide can be synthesized in a variety of ways, depending on the desired outcome. One of the most common methods is a reaction between a fluorophenol and a thiophene-2-sulfonamide. This reaction produces a thiophene-2-sulfonamide derivative, which can then be further modified with various reagents. Other methods of synthesis include the use of boronic acids and palladium catalysts, as well as the use of microwave-assisted synthesis.
properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-5-methylthiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3S2/c1-10-2-7-13(19-10)20(16,17)15-8-9-18-12-5-3-11(14)4-6-12/h2-7,15H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLUIMAGTJVGQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCOC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101185002 | |
Record name | N-[2-(4-Fluorophenoxy)ethyl]-5-methyl-2-thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101185002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenoxy)ethyl)-5-methylthiophene-2-sulfonamide | |
CAS RN |
1105235-04-8 | |
Record name | N-[2-(4-Fluorophenoxy)ethyl]-5-methyl-2-thiophenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105235-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(4-Fluorophenoxy)ethyl]-5-methyl-2-thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101185002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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